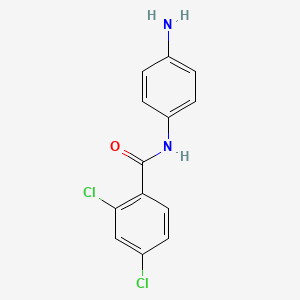

N-(4-aminophenyl)-2,4-dichlorobenzamide

Description

Contextualization within Amide Chemistry

Amides are a fundamental class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. The amide bond is notably stable due to resonance, a key feature in the structure of peptides and proteins. The reactivity of the amide group, though generally low, can be manipulated for various chemical transformations, making amides crucial starting materials and intermediates in synthetic chemistry.

Overview of Benzamide (B126) Scaffold Significance in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its ability to form hydrogen bonds and engage in various intermolecular interactions allows for effective binding to biological targets. Benzamide derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer and antiviral agents. The specific substitutions on the benzene (B151609) ring and the amide nitrogen significantly influence the biological activity of these compounds.

Scope of Academic Inquiry into N-(4-aminophenyl)-2,4-dichlorobenzamide

Academic research on this compound primarily focuses on its utility as a synthetic intermediate. The presence of a reactive primary amine on the phenyl ring allows for further chemical modifications, enabling the construction of larger, more complex molecules. Investigations have explored its incorporation into novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy and new antiviral agents.

A general synthetic route to N-(4-aminophenyl)-substituted benzamides involves a two-step process. The first step is the acylation of p-nitroaniline with an appropriate acyl chloride. This is followed by the reduction of the nitro group to a primary amine. For the synthesis of this compound, this would involve the reaction of 2,4-dichlorobenzoyl chloride with p-nitroaniline, followed by the reduction of the resulting nitro-intermediate.

Detailed research has demonstrated the use of N-(4-aminophenyl)-substituted benzamides as crucial intermediates in the development of potential therapeutic agents. For instance, these compounds have been utilized in the synthesis of novel molecules targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.net The N-(4-aminophenyl) portion of the molecule serves as a handle to introduce further chemical diversity, leading to the discovery of potent and selective inhibitors.

Furthermore, the broader class of N-phenylbenzamide derivatives has been explored for its antiviral properties. Research has shown that certain derivatives can exhibit activity against various viruses, highlighting the potential of this chemical scaffold in the development of new antiviral drugs. nih.gov

Below are tables detailing the chemical properties of this compound and a summary of related research findings.

| Property | Value |

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.14 g/mol |

| CAS Number | 293737-94-7 |

| Predicted XlogP | 3.7 |

Interactive Data Table: Research on N-Phenylbenzamide Derivatives

| Research Area | Key Findings |

| Anticancer | N-(4-aminophenyl)-substituted benzamides are key intermediates for VEGFR-2 inhibitors. researchgate.net |

| Antiviral | N-phenylbenzamide derivatives have shown potential as anti-HBV agents. nih.gov |

| Synthetic Chemistry | The amino group provides a site for further molecular elaboration. |

Properties

IUPAC Name |

N-(4-aminophenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHQBECHISXXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278832 | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-94-7 | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Aminophenyl 2,4 Dichlorobenzamide and Analogues

Established Synthetic Pathways to N-(4-aminophenyl)-2,4-dichlorobenzamide

The construction of the this compound core structure is most commonly achieved through direct acylation, a robust and widely utilized method for amide bond formation.

Acylation Reactions Involving 2,4-Dichlorobenzoyl Chloride

The principal and most direct route to this compound is the acylation of a suitable p-phenylenediamine (B122844) precursor with 2,4-dichlorobenzoyl chloride. To achieve selective mono-acylation and avoid the formation of the di-substituted product, a common strategy involves using a protected form of p-phenylenediamine, such as p-nitroaniline.

The synthesis typically proceeds in two key steps:

Amide Bond Formation: 2,4-Dichlorobenzoyl chloride is reacted with p-nitroaniline in an aprotic solvent, such as dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. This reaction yields the intermediate, N-(4-nitrophenyl)-2,4-dichlorobenzamide. researchgate.net

Nitro Group Reduction: The nitro intermediate is then subjected to reduction to form the desired primary amino group. A standard and efficient method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol (B145695). researchgate.net This step selectively reduces the nitro group without affecting the chloro-substituents on the benzoyl ring.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 2,4-Dichlorobenzoyl chloride | p-Nitroaniline | DCM, TEA, Room Temperature | N-(4-nitrophenyl)-2,4-dichlorobenzamide |

| 2 | N-(4-nitrophenyl)-2,4-dichlorobenzamide | H₂ | Pd/C, Ethanol | This compound |

Reductive Alkylation Approaches in Related Compound Synthesis

While direct acylation is the standard method for synthesizing this compound, it is important to consider other modern synthetic strategies for amide formation. Traditional reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine followed by reduction, is a primary method for synthesizing amines, not amides. libretexts.org

However, related reductive strategies for amide synthesis have emerged. One such advanced method is reductive aminocarbonylation . This is a three-component reaction that can produce aryl amides from aryl halides, a carbon monoxide (CO) source, and a nitroarene, which serves as the amine precursor. rsc.orgrsc.org In this approach, a nickel catalyst facilitates the coupling of an aryl halide (e.g., a substituted bromobenzene), a CO surrogate (e.g., dicobalt octacarbonyl), and a nitroarene (e.g., a substituted nitrobenzene) under reductive conditions. rsc.orgrsc.org This process combines the reduction of the nitro group and the formation of the amide bond in a single conceptual process, representing a more convergent, though technically complex, approach to N-aryl amides. rsc.org

Synthesis of this compound Analogues

The synthesis of analogues is crucial for structure-activity relationship (SAR) studies. Modifications can be systematically introduced on either the phenyl or benzoyl portions of the molecule.

Strategies for Structural Modifications on the Phenyl and Benzoyl Moieties

Structural diversity is achieved by varying the starting materials in the established acylation pathway.

Modification of the Benzoyl Moiety: To synthesize analogues with different substitution patterns on the benzoyl ring, various substituted benzoyl chlorides can be reacted with p-nitroaniline. The subsequent reduction of the nitro group proceeds as previously described. For example, using 3,5-dichlorobenzoyl chloride or 4-chlorobenzoyl chloride would yield the corresponding N-(4-aminophenyl)-dichlorobenzamide or -chlorobenzamide analogues.

Modification of the Phenyl Moiety: To alter the phenyl ring, 2,4-dichlorobenzoyl chloride can be reacted with a range of different substituted anilines. This approach allows for the introduction of various functional groups onto the N-phenyl ring, leading to a diverse library of analogues.

The table below illustrates this strategy, adapting a known synthetic scheme for producing 4-amino-N-substituted benzamides. researchgate.net

| Benzoyl Chloride Precursor | Aniline (B41778) Precursor | Intermediate Product | Final Analogue |

| 2,4-Dichlorobenzoyl chloride | 4-Nitro-2-methylaniline | N-(4-nitro-2-methylphenyl)-2,4-dichlorobenzamide | N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide |

| 2,4-Dichlorobenzoyl chloride | 4-Nitro-3-fluoroaniline | N-(4-nitro-3-fluorophenyl)-2,4-dichlorobenzamide | N-(4-amino-3-fluorophenyl)-2,4-dichlorobenzamide |

| 3,5-Dichlorobenzoyl chloride | p-Nitroaniline | N-(4-nitrophenyl)-3,5-dichlorobenzamide | N-(4-aminophenyl)-3,5-dichlorobenzamide |

| 4-Chlorobenzoyl chloride | p-Nitroaniline | N-(4-nitrophenyl)-4-chlorobenzamide | N-(4-aminophenyl)-4-chlorobenzamide |

Functional Group Interconversions for Derivative Synthesis

Functional group interconversions (FGIs) are essential for synthesizing derivatives that may not be accessible through direct coupling of starting materials. The most pertinent example in this context is the reduction of a nitro group to a primary amine, a critical step in the synthesis of the parent compound itself. researchgate.net This transformation is a classic FGI that enables the use of readily available nitroanilines as precursors for the desired amino-functionalized products.

Further derivatization could involve transformations of the primary amino group of this compound into other functionalities, such as amides, sulfonamides, or ureas, to explore further chemical space.

Advanced Synthetic Techniques and Reaction Conditions

To improve reaction efficiency, yield, and environmental footprint, advanced synthetic techniques are increasingly employed.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reactions. rasayanjournal.co.inresearchgate.net Instead of conventional conductive heating, microwave energy uses dielectric heating to rapidly and efficiently increase the temperature of the reaction mixture. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve product yields. researchgate.netresearchgate.net The synthesis of N-substituted benzamides has been shown to be amenable to microwave-assisted conditions, providing a greener and more efficient alternative to traditional refluxing. researchgate.net

One-Pot Syntheses: One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages by avoiding lengthy separation and purification processes of intermediate compounds. nih.govresearchgate.net A one-pot approach to N-aryl amides could involve the in-situ generation of the acyl chloride from the corresponding carboxylic acid followed by the addition of the aniline, or combining multiple steps like reduction and acylation. These procedures enhance operational simplicity and reduce chemical waste. researchgate.net

Catalysis: Modern synthetic methods often rely on catalysis to achieve high efficiency and selectivity. The reductive aminocarbonylation described earlier is a prime example, using a nickel catalyst to construct the amide bond from different components. rsc.orgrsc.org Other catalytic methods, such as iridium-catalyzed C-H activation, have been explored for the alkylation of N-arylbenzamides, showcasing advanced strategies for derivatization. thieme-connect.com

One-Pot Reaction Strategies and Their Efficiency Considerations

However, a significant challenge in the direct acylation of p-phenylenediamine is the potential for diacylation, leading to the formation of N,N'-(1,4-phenylene)bis(2,4-dichlorobenzamide). Achieving selective mono-acylation is crucial for the efficient synthesis of the target compound. Strategies to achieve this selectivity in a one-pot reaction could involve:

Controlling Stoichiometry: Using a significant excess of p-phenylenediamine relative to the 2,4-dichlorobenzoylating agent can statistically favor mono-acylation. However, this necessitates a subsequent separation of the desired product from the unreacted diamine.

Slow Addition: The gradual addition of the acylating agent to a solution of the diamine can help to maintain a low concentration of the acylating species, thereby reducing the likelihood of a second acylation event with the initially formed mono-acylated product.

In Situ Protection: While technically adding a step, a one-pot process could involve the in situ, temporary protection of one of the amino groups of p-phenylenediamine, followed by acylation and subsequent deprotection in the same reaction vessel.

An alternative one-pot strategy involves a reductive amidation approach. This could start from a nitro-precursor, such as the reaction of 2,4-dichlorobenzoyl chloride with 4-nitroaniline (B120555), followed by in situ reduction of the nitro group to an amine. This method circumvents the issue of diacylation inherent to using p-phenylenediamine directly.

The efficiency of these one-pot strategies is evaluated based on several factors, including reaction yield, purity of the product, reaction time, and the cost and environmental impact of the reagents and solvents used. While a true one-pot synthesis for the direct selective mono-amidation of p-phenylenediamine with 2,4-dichlorobenzoyl chloride is not extensively documented in readily available literature, the principles of selective acylation suggest that careful control of reaction conditions is paramount.

Table 1: Comparison of Potential One-Pot vs. Multi-Step Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| One-Pot Direct Acylation | Direct reaction of 2,4-dichlorobenzoyl chloride with an excess of p-phenylenediamine. | Reduced reaction time and waste. | Potential for diacylation, requires separation from excess diamine. |

| One-Pot Reductive Amidation | Reaction of 2,4-dichlorobenzoyl chloride with 4-nitroaniline, followed by in situ reduction. | High selectivity for mono-amidation. | Requires a reducing agent and may involve more complex workup. |

| Multi-Step Synthesis | 1. Acylation of 4-nitroaniline with 2,4-dichlorobenzoyl chloride. 2. Isolation and purification of the nitro intermediate. 3. Reduction of the nitro group to an amine. | High purity of the final product. | Longer overall process, potential for material loss at each step. |

Use of Specific Catalysts and Reagents in Benzamide (B126) Synthesis

The formation of the amide bond in this compound can be facilitated by a variety of reagents and catalysts that activate the carboxylic acid functionality of 2,4-dichlorobenzoic acid or its derivatives.

A common and effective method for activating carboxylic acids for amidation is their conversion to a more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The resulting 2,4-dichlorobenzoyl chloride is highly electrophilic and readily reacts with the amino group of p-phenylenediamine or 4-nitroaniline. The reaction with thionyl chloride is often performed under reflux, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

The amidation reaction itself, particularly the acylation of the amine, can proceed without a catalyst, especially when using a highly reactive acyl chloride. However, a base is often added to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used include pyridine or triethylamine (TEA) .

In cases where the direct amidation of 2,4-dichlorobenzoic acid is desired without forming the acyl chloride first, various coupling agents and catalysts can be employed. These reagents activate the carboxylic acid in situ, allowing it to react directly with the amine.

Catalytic approaches to amide bond formation are an area of active research, aiming for milder and more efficient processes. While specific examples for the synthesis of this compound are not abundant, general principles of catalytic amidation can be applied. For instance, Lewis acids have been reported to catalyze N-acylation reactions. In the context of a reductive amidation, catalysts are crucial for the reduction of the nitro group. A widely used and highly effective catalyst for this transformation is palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate.

The choice of solvent is also a critical parameter. Dichloromethane (DCM) is a common solvent for the acylation step due to its inertness and ability to dissolve the reactants. For the reduction step using Pd/C, ethanol or methanol (B129727) are often employed.

Table 2: Key Reagents and Catalysts in the Synthesis of this compound

| Reagent/Catalyst | Function | Typical Conditions |

| **Thionyl chloride (SOCl₂) ** | Carboxylic acid activation (forms acyl chloride) | Reflux with 2,4-dichlorobenzoic acid |

| Pyridine/Triethylamine | Base | Neutralizes HCl byproduct during acylation |

| Palladium on Carbon (Pd/C) | Catalyst for nitro group reduction | With H₂ gas or transfer hydrogenation reagent |

| Iron (Fe) powder | Reducing agent for nitro group | In the presence of an acid like acetic acid |

Preclinical Biological Activity and Efficacy of N 4 Aminophenyl 2,4 Dichlorobenzamide and Its Derivatives

Evaluation in Antiparasitic Models

Research into the antiparasitic properties of the specific compound N-(4-aminophenyl)-2,4-dichlorobenzamide is not documented in available literature. However, the N-phenylbenzamide scaffold is a core component of molecules investigated for activity against kinetoplastid parasites, which are responsible for diseases like human African trypanosomiasis and leishmaniasis. nih.gov

Activity against Trypanosoma brucei

There is no specific data on the activity of this compound against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). Nevertheless, studies on structurally related N-phenylbenzamide derivatives have shown that this chemical class can exhibit activity against this parasite. nih.gov For instance, certain bis(2-aminoimidazolines) and bisarylimidamides containing the N-phenylbenzamide moiety have demonstrated micromolar to submicromolar inhibitory activity against T. brucei. nih.gov The mechanism for some of these related compounds is believed to involve binding to the minor groove of parasite DNA. nih.govnih.gov

In Vitro Efficacy Assessments

Specific in vitro efficacy assessments for this compound against any parasite are not reported in the reviewed scientific literature. For context, related N-phenylbenzamide derivatives have been evaluated in vitro against a panel of kinetoplastid parasites, including T. brucei, Trypanosoma cruzi, and Leishmania donovani, with some compounds showing promising efficacy. nih.gov These assessments are crucial first steps in identifying potential drug candidates for further development.

Investigation in Antimicrobial Contexts

The benzamide (B126) chemical structure is present in numerous compounds explored for antimicrobial properties. nanobioletters.com Derivatives of benzoic acid containing an amide linkage have been synthesized and evaluated for a wide range of pharmacological effects, including antibacterial and antifungal action. nanobioletters.com

Antibacterial Spectrum and Potency

Direct studies on the antibacterial spectrum and potency of this compound are not found in the available scientific literature. However, research on related structures suggests that this chemical class is of interest. For example, various 2-chlorobenzoic acid derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other aminobenzamide derivatives have shown inhibitory activity against strains like Escherichia coli and Staphylococcus aureus. mdpi.com The general findings indicate that substitutions on the phenyl rings play a crucial role in the antibacterial potency of benzamide derivatives.

Table 1: Antibacterial Activity of Representative Benzamide Derivatives (Contextual) No specific data is available for this compound. The data below is for structurally related but distinct compounds to provide context.

| Compound Class | Bacterial Strain | Activity Measure (e.g., MIC) |

| Aminochlorofluoro phenyl benzamide | E. coli | 60% activity (comparison) |

| Aminochlorofluoro phenyl benzamide | S. aureus | 90% activity (comparison) |

| 2-Chlorobenzoic acid derivatives | E. coli | Potent (general finding) |

Antifungal Activity Profiles

There is no specific information detailing the antifungal activity profile of this compound. The broader family of benzamide derivatives has been investigated for antifungal properties against various fungal strains. nanobioletters.comnih.gov For instance, some 2-chlorobenzoic acid derivatives have been evaluated against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The outcomes of these studies are often highly dependent on the specific substitution patterns on the aromatic rings of the benzamide scaffold.

Modulation of Molecular Targets in Disease Models

While the direct molecular targets of this compound have not been elucidated, research on very similar compounds provides significant insight into potential mechanisms of action. Specifically, analogues of 4-amino-N-(4-aminophenyl)benzamide, which represent the core structure of the target compound without the 2,4-dichloro substitutions, have been identified as inhibitors of DNA methyltransferases (DNMTs). pasteur.fr

DNMTs are a family of enzymes that catalyze the methylation of DNA, an essential epigenetic process that regulates gene expression. frontiersin.orgnih.gov Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. nih.gov Inhibitors of DNMTs can reverse this process, reactivate gene expression, and are a validated therapeutic strategy for certain cancers. frontiersin.orgnih.gov

In a study focused on developing analogues of a known DNMT inhibitor, SGI-1027, several 4-amino-N-(4-aminophenyl)benzamide derivatives were synthesized and evaluated. pasteur.fr These compounds were shown to inhibit DNMT1, DNMT3A, and DNMT3B and could induce the re-expression of a reporter gene silenced by methylation in leukemia cells. pasteur.fr This suggests that the N-(4-aminophenyl)benzamide scaffold is a viable pharmacophore for targeting DNA methylation. The effect of the 2,4-dichloro substitution present in the title compound on this specific activity has not been reported.

Engagement with MicroRNA Pathways (e.g., miR-122)

MicroRNAs (miRNAs) are small non-coding RNA molecules that play crucial roles in regulating gene expression. Dysregulation of miRNA function is associated with numerous diseases, making them attractive therapeutic targets. Evidence from patent literature suggests that this compound is a modulator of miR-122 function. However, detailed preclinical studies elucidating the precise nature of this interaction, including binding affinity and the downstream effects on miR-122 target genes, are not extensively available in published scientific literature. The potential for this compound and its derivatives to modulate miR-122 pathways warrants further investigation to understand its therapeutic implications.

Interaction with G Protein-Coupled Receptors (e.g., GPR27)

G protein-coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are involved in a multitude of physiological processes and are significant drug targets. GPR27 is an orphan GPCR with a yet-to-be-fully-elucidated function. There is currently no available scientific literature or preclinical data to suggest that this compound or its derivatives interact with or modulate the activity of GPR27.

Inhibition of Histone Deacetylase Isoforms (e.g., HDAC1, SIRT2)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anticancer agents. Preclinical research has demonstrated that a derivative of this compound, namely N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide , is a potent inhibitor of Class I HDAC isoforms. nih.govnih.gov

This derivative, referred to as NA in some studies, has shown significant inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are detailed in the table below.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | 255.7 |

| Data sourced from in vitro enzymatic assays. nih.govnih.gov |

These findings indicate a degree of selectivity for HDAC1 over HDAC2 and HDAC3. nih.govnih.gov However, there is no currently available preclinical data on the inhibitory activity of this compound itself or the aforementioned derivative against SIRT2, a Class III HDAC.

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 2,4 Dichlorobenzamide Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds typically includes two aromatic rings, hydrogen bond donors, and a hydrogen bond acceptor, arranged in a specific spatial orientation. nih.gov The two phenyl rings act as hydrophobic anchors, while the amide linker and the terminal amino group provide crucial hydrogen bonding capabilities.

The benzoyl ring is a critical component for the activity of N-(4-aminophenyl)-2,4-dichlorobenzamide analogues. The nature and position of substituents on this ring significantly modulate the compound's biological potency.

Electron-Withdrawing Groups : While the dichloro substituents are electron-withdrawing, studies on related aminophenyl benzamide (B126) series have indicated that electron-withdrawing groups can sometimes have a negative influence on inhibitory potency, depending on the specific biological target. nih.gov

Substitution Pattern : The positioning of substituents is vital. The 2,4-dichloro pattern on the benzoyl ring establishes a specific electrostatic and steric profile that influences how the molecule fits into a binding site. Altering this pattern can lead to significant changes in activity.

The aminophenyl portion of the molecule is equally important, primarily due to its role in hydrogen bonding and its potential for further substitution to explore and optimize interactions with the target.

Amino Group : The terminal amino group on the phenyl ring is a key hydrogen bond donor, a feature identified as positively contributing to the inhibitory potency in related series. nih.gov This group can interact with key residues, such as glutamic acid and aspartic acid, in the active site of enzymes. researchgate.net

Aromatic Ring Substituents : The size and nature of substituents on the aminophenyl ring can have a pronounced effect on activity. In studies of related compounds, it was found that bicyclic substituents were well-tolerated, whereas larger tricyclic groups tended to decrease activity. nih.gov This suggests an optimal size for substituents at this position to maintain or improve potency.

Amide Bond Orientation : Interestingly, for some related inhibitors, the orientation of the central amide bond was found to have little effect on biological activity, indicating some flexibility in how the two aromatic moieties can be oriented relative to each other. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. This approach is fundamental to understanding the subtle electronic, steric, and hydrophobic contributions to potency. nih.gov

Several molecular descriptors have been identified as having a strong correlation with the biological potency of this compound analogues and related benzamide derivatives. sphinxsai.com These descriptors help quantify the physicochemical properties that drive activity.

A QSAR study on a series of N-(2-aminophenyl)-benzamide derivatives, a structurally similar class, highlighted the importance of the following descriptors: sphinxsai.com

| Molecular Descriptor | Influence on Biological Activity | Rationale |

| LogP (Lipophilicity) | Positive Correlation | Higher lipophilicity can enhance cell membrane penetration and binding to hydrophobic pockets within the target protein. |

| Molecular Weight (MW) | Variable | While often correlated with increased van der Waals interactions, excessive molecular weight can negatively impact absorption and bioavailability. |

| Hydrogen Bond Acceptors | Positive Correlation | The presence of groups capable of accepting hydrogen bonds (e.g., carbonyl oxygen of the amide) is critical for specific interactions with target residues. |

| Sum of Atomic Polarizabilities (Apol) | Positive Correlation | Higher polarizability can lead to stronger dispersion forces (van der Waals interactions) between the ligand and the protein. |

| Number of Rotatable Bonds (Rotlbonds) | Negative Correlation | Increased conformational flexibility can be entropically unfavorable for binding, as the molecule must adopt a specific conformation to fit the active site. |

This table is generated based on data for structurally related N-(2-aminophenyl)-benzamide derivatives.

Based on the identified molecular descriptors, predictive QSAR models can be developed. These models are mathematical equations that can forecast the biological activity of newly designed, unsynthesized compounds. A robust QSAR model is characterized by strong statistical parameters. nih.gov

For instance, 3D-QSAR models developed for aminophenyl benzamide derivatives have demonstrated excellent predictive power. nih.gov A typical model is validated using several statistical metrics:

| Statistical Parameter | Description | Example Value | Significance |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set data. | 0.99 | A value close to 1.0 indicates a strong correlation between the predicted and actual activities for the compounds used to build the model. nih.gov |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model using techniques like leave-one-out. | 0.85 | A high q² (typically > 0.5) suggests the model is robust and not overfitted. nih.gov |

| F-value (Fisher's Test Value) | Indicates the statistical significance of the model. | 631.80 | A high F-value indicates a high degree of confidence in the model. nih.gov |

This table presents example statistical values from a 3D-QSAR study on aminophenyl benzamide derivatives, illustrating the robustness of such predictive models. nih.gov

These validated models serve as effective screening tools, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. nih.gov

Rational Design and Optimization of this compound Derivatives

The insights gained from SAR and QSAR studies form the basis for the rational design and optimization of new derivatives. nih.gov The goal is to systematically modify the lead structure, this compound, to enhance its potency and selectivity for a specific biological target.

The design strategy typically involves:

Scaffold Hopping : Replacing parts of the molecule, such as one of the aromatic rings, with other chemical groups (bioisosteres) that retain the key pharmacophoric features but may improve properties like solubility or metabolic stability.

Substituent Modification : Building upon the SAR findings by adding or modifying substituents on the benzoyl and aminophenyl rings. For example, based on the importance of hydrophobicity, analogues with different halogen patterns or with alkyl groups could be synthesized to fine-tune lipophilicity. nih.gov

Conformational Constraint : Introducing elements that reduce the number of rotatable bonds to lock the molecule into its bioactive conformation, which can improve binding affinity by reducing the entropic penalty of binding.

Through this iterative process of design, synthesis, and biological evaluation, guided by predictive QSAR models, novel analogues with significantly enhanced activity can be developed.

Lead Compound Identification and Derivatization Strategies

The core structure of this compound serves as a foundational scaffold for the development of novel derivatives. The synthesis of this and related N-(4-aminophenyl)-substituted benzamides typically involves the reaction of an acyl chloride with p-nitroaniline, followed by the reduction of the nitro group to an amine. For instance, 2,4-dichlorobenzoyl chloride can be reacted with p-nitroaniline in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). The resulting nitro intermediate is then reduced to the corresponding amine, this compound, often through catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net

This synthetic route is amenable to the creation of a library of analogues by employing various substituted benzoyl chlorides or aniline (B41778) derivatives. Derivatization strategies focus on several key regions of the molecule:

The Benzamide Ring: Modifications to the 2,4-dichloro-substituted phenyl ring can explore the impact of the position and nature of halogen substituents on activity. Analogues with different substitution patterns (e.g., 2,3-dichloro) or different halogen atoms (e.g., fluorine, bromine) can be synthesized to probe the electronic and steric requirements of the target binding site.

The Amide Linker: The amide bond is often crucial for interaction with biological targets, typically through hydrogen bonding. While generally conserved, its orientation and conformational flexibility can be influenced by adjacent substituents.

The Aminophenyl Ring: The terminal p-aminophenyl group is a common site for modification. The primary amine provides a handle for further chemical reactions, allowing for the introduction of a wide array of functional groups to explore interactions with specific pockets of a target protein.

The general synthetic approach for creating N-(4-aminophenyl)-substituted benzamides is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted Benzoic Acid | Thionyl chloride (SOCl₂) | Substituted Benzoyl Chloride |

| 2 | Substituted Benzoyl Chloride, p-nitroaniline | Dichloromethane (DCM), Triethylamine (TEA) | N-(4-nitrophenyl)-substituted benzamide |

| 3 | N-(4-nitrophenyl)-substituted benzamide | Hydrogen (H₂), Palladium on carbon (Pd/C), Ethanol (B145695) (EtOH) | N-(4-aminophenyl)-substituted benzamide |

This table is based on the general synthetic methodologies described in the literature for related compounds. researchgate.net

Targeted Synthesis for Specific Biological Pathways

While direct SAR studies on this compound are not extensively detailed in the provided context, the principles of targeted synthesis can be illustrated by examining related structures where the N-(4-aminophenyl)benzamide core is utilized to target specific biological pathways. A notable example is in the development of inhibitors for DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. nih.gov

In this context, a more complex quinoline-based compound, SGI-1027, which contains an N-(4-aminophenyl)benzamide substructure, has been the subject of extensive derivatization to probe its interaction with DNMTs. nih.govresearchgate.net The strategies employed in modifying SGI-1027 provide a framework for how analogues of this compound could be designed to target specific enzymes.

Researchers designed and synthesized a series of SGI-1027 derivatives to understand the structural requirements for DNMT inhibition. The key modifications and their impact on activity are summarized below:

| Compound Modification | Target Moiety | Resulting Activity | Reference |

| Replacement of quinoline (B57606) with smaller or larger ring systems | Quinoline moiety | Tricyclic moieties like acridine (B1665455) decreased activity, while bicyclic systems were tolerated. | nih.gov |

| Introduction of a methylene (B1212753) or carbonyl linker | Linker between quinoline and benzamide | Decreased inhibitory activity. | nih.gov |

| Variation of substituents on the terminal ring system | Aminopyrimidine moiety | The nature and size of substituents influenced potency, with a bicyclic group on one side and a single ring on the other being optimal. | nih.gov |

| Altering the orientation of the central amide bond | Amide linker | Found to have little effect on biological activity. | nih.gov |

These findings highlight that for this class of DNMT inhibitors, the size and nature of the aromatic or heterocyclic substituents appended to the core benzamide structure are critical determinants of inhibitory activity. nih.gov Specifically, a bicyclic substituent on one side of the molecule and a monocyclic group on the other appeared to be the most effective combination. This targeted approach, driven by molecular modeling and SAR, allows for the rational design of inhibitors for specific biological pathways. nih.gov Applying this logic, one could envision synthesizing derivatives of this compound where the terminal amino group is functionalized with various heterocyclic systems to target enzymes like DNMTs.

Mechanistic Investigations of N 4 Aminophenyl 2,4 Dichlorobenzamide at the Preclinical Level

Cellular and Molecular Mechanism of Action Studies

Understanding how a compound exerts its effects at the cellular and molecular level is a cornerstone of preclinical research. This involves elucidating the specific signaling pathways it modulates and its subsequent impact on fundamental cellular processes.

Pathway Modulation Analysis (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.gov Dysregulation of this pathway is a common feature in many diseases, making it a frequent target for therapeutic intervention. nih.gov Preclinical studies would typically investigate whether N-(4-aminophenyl)-2,4-dichlorobenzamide inhibits or activates components of this pathway. This is often assessed using techniques such as Western blotting to measure the phosphorylation status of key proteins like Raf, MEK, and ERK. researchgate.net

Effects on Cellular Processes (e.g., Apoptosis Induction, Viral Replication)

A key aspect of preclinical evaluation is to determine a compound's effect on cellular fate.

Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.govnih.gov Many therapeutic agents function by inducing apoptosis in diseased cells. Investigations would assess whether this compound can trigger apoptosis, often measured by assays for caspase activation (key executioner proteins of apoptosis), DNA fragmentation, and changes in mitochondrial membrane potential. nih.govnih.gov

Viral Replication: For compounds being investigated for antiviral properties, a primary focus is their ability to inhibit viral replication. Studies on analogues like substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent inhibition of respiratory syncytial virus (RSV) replication. nih.gov Similar studies for this compound would involve infecting cell cultures with a specific virus and then treating them with the compound to quantify any reduction in viral load. nih.gov

Target Identification and Validation in Preclinical Models

Identifying the direct molecular targets of a compound is essential for understanding its mechanism of action and for predicting its potential therapeutic effects and side effects.

Enzyme Inhibition Studies (e.g., Kinases, HDACs)

Kinases: Kinases are enzymes that play a crucial role in cell signaling by adding phosphate groups to other proteins. Aberrant kinase activity is a hallmark of many diseases, including cancer. nih.gov Screening this compound against a panel of kinases would determine its inhibitory profile.

HDACs: Histone deacetylases (HDACs) are enzymes that regulate gene expression by removing acetyl groups from histones. nih.govnih.gov HDAC inhibitors have emerged as an important class of anti-cancer agents. nih.govnih.gov Structurally related benzamide (B126) compounds have been identified as HDAC inhibitors. researchgate.netresearchgate.net Preclinical studies would typically involve in vitro assays to measure the IC50 values of this compound against various HDAC isoforms.

Interactive Table: Examples of Preclinical Enzyme Inhibition Data for Benzamide Analogs

| Compound Class | Target Enzyme | IC50 (nM) | Cell Line | Effect |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 | A2780, HepG2 | Antiproliferative nih.govnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | 260.7 | A2780, HepG2 | Antiproliferative nih.govnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | 255.7 | A2780, HepG2 | Antiproliferative nih.govnih.gov |

Receptor Activation/Modulation Assays

This area of investigation would explore whether this compound interacts with specific cellular receptors. This could involve binding assays to determine affinity for a receptor and functional assays to see if this binding leads to receptor activation or inhibition.

Binding Interactions and Specificity

Once a molecular target is identified, detailed studies are conducted to understand the binding interactions. This can involve techniques like X-ray crystallography or computational modeling to visualize how the compound fits into the binding site of its target protein. Specificity is also a critical factor; an ideal drug candidate will bind strongly to its intended target with minimal interaction with other proteins, which helps to reduce off-target side effects.

Ligand-Target Binding Characterization

There is currently no publicly available research that characterizes the binding of this compound to any specific biological target. Studies detailing its binding affinity (such as Kd or IC50 values), thermodynamics, or the specific molecular interactions with a protein or other macromolecule have not been reported in the scientific literature.

Table 1: Ligand-Target Binding Data for this compound

| Target | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Selectivity Profiling

Information regarding the selectivity of this compound is also not present in the public domain. Preclinical selectivity profiling, which typically involves screening the compound against a panel of related and unrelated biological targets (such as kinases, receptors, or enzymes), is crucial for understanding its potential for off-target effects. Without such studies, the specificity of this compound for any potential primary target remains unknown.

Table 2: Selectivity Profile of this compound

| Target Class | Representative Targets Screened | Activity/Inhibition | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-2,4-dichlorobenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via coupling reactions between 2,4-dichlorobenzoyl chloride and 4-aminophenyl derivatives. Key steps include:

- Activation : Use of anhydrous acetone with potassium thiocyanate to generate reactive intermediates like 2,4-dichlorobenzoyl isothiocyanate .

- Coupling : Reaction with aniline derivatives under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization (55–77%) is achieved by adjusting stoichiometry, solvent polarity (e.g., ethyl acetate), and reducing agents (e.g., SnCl₂ for nitro group reduction) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.21–7.55 ppm, amide NH at δ 8.71 ppm) and chlorine substitution patterns .

- FTIR : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., Trypanosoma brucei inhibition vs. weak urease activity) require:

- Dose-Response Profiling : Compare EC₅₀ values under standardized assays (e.g., microplate readers for enzyme inhibition) .

- Structural Reanalysis : Validate compound identity via X-ray diffraction to exclude misassignments (e.g., accidental sulfonyl/amide substitutions, as seen in corrected GPR27 ligand studies) .

- Target-Specific Assays : Use isogenic cell lines or knockout models to isolate mechanisms (e.g., RNR inhibition vs. off-target effects) .

Q. How can computational modeling guide the design of this compound derivatives for enhanced DNA binding or enzyme inhibition?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to predict binding modes with DNA grooves (e.g., minor groove interactions via dichlorophenyl groups) or enzyme active sites (e.g., urease nickel centers) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using Hammett constants or DFT-calculated charge distributions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What experimental and analytical approaches are critical for evaluating the environmental toxicity of this compound?

Methodological Answer:

- Aquatic Toxicity Assays : Follow OECD guidelines for Daphnia magna or zebrafish embryo exposure (LC₅₀ determination) .

- Degradation Studies : Monitor hydrolysis/photo-degradation via HPLC-UV to identify persistent metabolites .

- QSAR-ECOSAR : Predict ecotoxicological endpoints (e.g., log Kow = 3.2) to prioritize lab testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.